4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a 2-chloro-5-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the 2-chloro-5-nitrobenzenesulfonyl chloride, which can then be reacted with piperidine to form the desired product.
-
Preparation of 2-chloro-5-nitrobenzenesulfonyl chloride
Reagents: Chlorosulfonic acid, 2-chloro-5-nitrobenzene.
Conditions: The reaction is typically carried out under reflux conditions.
-
Formation of this compound
Reagents: 2-chloro-5-nitrobenzenesulfonyl chloride, piperidine, benzyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-5-nitrobenzenesulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Amino-substituted piperidine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study the interactions of piperidine derivatives with biological macromolecules.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-1-(2-chloro-4-nitrobenzenesulfonyl)piperidine
- 4-Benzyl-1-(2-chloro-3-nitrobenzenesulfonyl)piperidine
- 4-Benzyl-1-(2-chloro-6-nitrobenzenesulfonyl)piperidine
Uniqueness
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine is unique due to the specific positioning of the nitro and chloro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This specific arrangement can lead to distinct biological and chemical properties compared to its isomers.
Properties
Molecular Formula |
C18H19ClN2O4S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-benzyl-1-(2-chloro-5-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C18H19ClN2O4S/c19-17-7-6-16(21(22)23)13-18(17)26(24,25)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChI Key |
MDUBZKQAUGSJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.